![molecular formula C23H28N2O6S B4072345 ethyl 4-[({4-[(cyclohexylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B4072345.png)
ethyl 4-[({4-[(cyclohexylamino)sulfonyl]phenoxy}acetyl)amino]benzoate
Übersicht
Beschreibung
Ethyl 4-[({4-[(cyclohexylamino)sulfonyl]phenoxy}acetyl)amino]benzoate, commonly known as ECA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ECA is a complex molecule that is synthesized using a specific method, and it has been found to have several biochemical and physiological effects that make it a promising candidate for further research. In
Wissenschaftliche Forschungsanwendungen
ECA has been found to have several potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for detecting the presence of specific biomolecules such as proteins and nucleic acids. ECA has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, ECA has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of ECA is not fully understood, but it is believed to involve the interaction of the compound with specific biomolecules. ECA has been found to bind to certain proteins and nucleic acids, causing a change in their fluorescence properties. Additionally, ECA has been shown to inhibit the activity of certain enzymes involved in inflammation and bacterial growth.
Biochemical and Physiological Effects:
ECA has several biochemical and physiological effects that make it a promising candidate for further research. It has been found to have anti-inflammatory properties, reducing the production of inflammatory cytokines. Additionally, ECA has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ECA in lab experiments is its fluorescent properties, which allow for easy detection and quantification of specific biomolecules. Additionally, ECA has been shown to have low toxicity in vitro, making it a safe compound to use in lab experiments. However, one limitation of using ECA is its complex synthesis method, which can be time-consuming and require specialized equipment.
Zukünftige Richtungen
There are several future directions for research on ECA. One area of research is the development of new fluorescent probes based on the structure of ECA for the detection of specific biomolecules. Additionally, further research is needed to fully understand the mechanism of action of ECA and its potential applications in the treatment of inflammatory diseases and as a new antibiotic. Finally, the synthesis method of ECA can be optimized to reduce the time and cost of production, making it more accessible for scientific research.
Conclusion:
In conclusion, ECA is a complex molecule that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on ECA is needed to fully understand its potential applications and optimize its synthesis method for scientific research.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[4-(cyclohexylsulfamoyl)phenoxy]acetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6S/c1-2-30-23(27)17-8-10-18(11-9-17)24-22(26)16-31-20-12-14-21(15-13-20)32(28,29)25-19-6-4-3-5-7-19/h8-15,19,25H,2-7,16H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZGCMVEENMLMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-({[4-(cyclohexylsulfamoyl)phenoxy]acetyl}amino)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.